molecular formula C13H11BrFNO2S B284207 N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide

N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B284207
M. Wt: 344.2 g/mol
InChI Key: ANKGCFBRZSFTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide, also known as BFM-3, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of drug discovery. BFM-3 belongs to the family of sulfonamide compounds and is known to exhibit a wide range of biological activities.

Mechanism of Action

N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide exhibits its biological activity by binding to the active site of enzymes and inhibiting their activity. For example, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide binds to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide inhibits the activity of histone deacetylase by binding to its active site. N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide also exhibits anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has been studied for its potential application in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. Moreover, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide also has some limitations. It is a relatively new compound, and its biological activity is not fully understood. Moreover, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has not been extensively studied in vivo, and its toxicity profile is not well-established.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide. One direction is to study its potential application in the treatment of Alzheimer's disease. Another direction is to study its potential application in the treatment of inflammatory diseases. Moreover, future research can focus on studying the toxicity profile of N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide and its potential side effects. Furthermore, research can focus on developing more potent derivatives of N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide with improved biological activity. Overall, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has significant potential for application in drug discovery, and further research is needed to fully understand its biological activity and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide involves the reaction of 4-bromophenylamine with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is purified using column chromatography to obtain pure N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide.

Scientific Research Applications

N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has been extensively studied for its potential application in drug discovery. It has been shown to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, matrix metalloproteinase, and histone deacetylase. N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has also been found to exhibit anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Moreover, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has been studied for its potential application in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.

properties

Molecular Formula

C13H11BrFNO2S

Molecular Weight

344.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide

InChI

InChI=1S/C13H11BrFNO2S/c1-9-8-12(6-7-13(9)15)19(17,18)16-11-4-2-10(14)3-5-11/h2-8,16H,1H3

InChI Key

ANKGCFBRZSFTPQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)F

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)F

Origin of Product

United States

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